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molecular formula C11H13F2NO3 B8413138 Methyl 6-(2,2-difluoroethoxy)-5-ethylnicotinate

Methyl 6-(2,2-difluoroethoxy)-5-ethylnicotinate

Cat. No. B8413138
M. Wt: 245.22 g/mol
InChI Key: XNDOBMJSHYNWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302991B2

Procedure details

The title compound is prepared in 88% yield (660 mg, clear colorless oil) from methyl 5-bromo-6-(2,2-difluoroethoxy)nicotinate (900 mg, 3.0 mmol, Step-2) and diethylzinc instead of dimethylzinc by the similar manner in Step-3 of Amine-27.
Name
methyl 5-bromo-6-(2,2-difluoroethoxy)nicotinate
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Amine-27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:12][CH2:13][CH:14]([F:16])[F:15])=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH2:17]([Zn]CC)[CH3:18]>>[F:15][CH:14]([F:16])[CH2:13][O:12][C:3]1[C:2]([CH2:17][CH3:18])=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][N:4]=1

Inputs

Step One
Name
methyl 5-bromo-6-(2,2-difluoroethoxy)nicotinate
Quantity
900 mg
Type
reactant
Smiles
BrC=1C(=NC=C(C(=O)OC)C1)OCC(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC
Name
Amine-27
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=NC=C(C(=O)OC)C=C1CC)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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